3-{[1-(3-Piperidin-4-yl-propionyl)-piperidine-3-carbonyl]-amino}-3-pyridin-3-yl-propionic acid
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Overview
Description
Elarofiban is a novel nonpeptide glycoprotein IIb/IIIa antagonist. It inhibits thrombin-induced platelet aggregation in human gel-filtered platelets and platelet aggregation in human platelet-rich plasma in response to collagen, arachidonic acid, adenosine diphosphate, and SFLLRN-NH(2) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Elarofiban involves multiple steps, including the formation of key intermediates and their subsequent coupling. One practical synthesis route involves the preparation of the platelet fibrinogen antagonist through a series of chemical reactions . The reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to ensure the desired chemical transformations.
Industrial Production Methods
Industrial production of Elarofiban requires stringent control of reaction conditions to achieve high purity and yield. The process involves large-scale synthesis using automated systems to ensure consistency and compliance with Good Manufacturing Practices (GMP). The synthesis of [18F]GP1, a derivative of Elarofiban, has been developed with decay-corrected radiochemical yields of 38 ± 6%, with a radiochemical concentration up to 1900 MBq/mL, molar activities of 952–9428 GBq/µmol, and a radio-chemical purity greater than 98% .
Chemical Reactions Analysis
Types of Reactions
Elarofiban undergoes various types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in the reactions involving Elarofiban include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the desired transformation but typically involve controlled temperature, pressure, and pH levels.
Major Products Formed
The major products formed from the reactions involving Elarofiban depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the formation of new compounds with different functional groups.
Scientific Research Applications
Elarofiban has several scientific research applications, including:
Chemistry: Used as a model compound to study the behavior of glycoprotein IIb/IIIa antagonists.
Biology: Investigated for its role in inhibiting platelet aggregation and its potential therapeutic applications.
Medicine: Explored as a potential treatment for thrombotic disorders due to its ability to inhibit platelet aggregation.
Mechanism of Action
Elarofiban exerts its effects by binding to the glycoprotein IIb/IIIa receptors on the surface of platelets, thereby inhibiting platelet aggregation. This mechanism involves the blockade of fibrinogen binding to the glycoprotein IIb/IIIa receptor, preventing the formation of platelet aggregates . The molecular targets include the glycoprotein IIb/IIIa receptors, and the pathways involved are related to platelet activation and aggregation.
Comparison with Similar Compounds
Similar Compounds
Tirofiban: Another nonpeptide glycoprotein IIb/IIIa antagonist that inhibits platelet aggregation.
Eptifibatide: A cyclic heptapeptide that also targets the glycoprotein IIb/IIIa receptor to prevent platelet aggregation.
Uniqueness of Elarofiban
Elarofiban is unique due to its specific chemical structure and its high affinity for the glycoprotein IIb/IIIa receptors. Unlike other similar compounds, Elarofiban has been developed into radiotracers for imaging studies, enhancing its utility in both research and clinical applications .
Properties
IUPAC Name |
3-[[1-(3-piperidin-4-ylpropanoyl)piperidine-3-carbonyl]amino]-3-pyridin-3-ylpropanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N4O4/c27-20(6-5-16-7-10-23-11-8-16)26-12-2-4-18(15-26)22(30)25-19(13-21(28)29)17-3-1-9-24-14-17/h1,3,9,14,16,18-19,23H,2,4-8,10-13,15H2,(H,25,30)(H,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABNXKGFLZFSILK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CCC2CCNCC2)C(=O)NC(CC(=O)O)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10870211 |
Source
|
Record name | 3-({1-[3-(Piperidin-4-yl)propanoyl]piperidine-3-carbonyl}amino)-3-(pyridin-3-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10870211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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